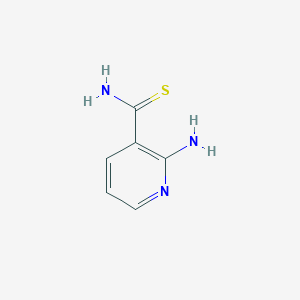

2-Aminopyridine-3-carbothioamide

Description

Significance of Pyridine (B92270) and Thioamide Moieties in Organic Chemistry

The pyridine ring is a fundamental heterocyclic aromatic organic compound with the chemical formula C₅H₅N. fiveable.me It is a six-membered ring composed of five carbon atoms and one nitrogen atom. wisdomlib.org This structure is analogous to benzene, with a CH group replaced by a nitrogen atom. ijpsonline.com First isolated from bone oil and coal tar, the cyclic nature of pyridine was identified in 1869. ijpsonline.com Its aromaticity, arising from the delocalized π-electron system, imparts significant stability. fiveable.me However, the presence of the nitrogen atom makes pyridine a weak base (pKa of 5.2) and more polar and reactive than benzene. fiveable.me Pyridine and its derivatives are crucial in medicinal chemistry as they often exhibit enhanced biological activity and can be tailored to target specific receptors. wisdomlib.orgfiveable.me They are also widely used as solvents, reagents, and fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. fiveable.mefiveable.me The pyridine nucleus is found in various natural products, including alkaloids like nicotine, vitamins such as niacin, and essential coenzymes like NAD⁺. fiveable.menih.gov

Thioamides are organic compounds characterized by the functional group R-CS-NR'R'', where R, R', and R'' are organic groups. They can be considered analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to significant changes in the molecule's chemical and physical properties. taylorandfrancis.com Thioamides are more reactive towards both electrophiles and nucleophiles compared to their amide counterparts due to a weaker carbonyl-like bond. nih.gov The thioamide N-H group is a better hydrogen bond donor and more acidic than the corresponding amide N-H. nih.gov These properties make thioamides highly versatile synthons in the synthesis of various heterocyclic compounds. taylorandfrancis.com They have been employed as isosteres for amides in peptide backbones to improve thermal and proteolytic stability, as well as the pharmacokinetic properties of amide-containing compounds. nih.gov

Overview of Carbothioamides in Heterocyclic Synthesis and Derivatization

Carbothioamides, which include thioureas and thiosemicarbazides, are a class of compounds that contain the RNHCSNHR functional group and are pivotal in the synthesis of a wide array of heterocyclic systems. fit.edu Their ability to react with both electrophiles and nucleophiles makes them valuable precursors for constructing rings containing nitrogen, sulfur, and other heteroatoms. taylorandfrancis.com The thiosemicarbazide (B42300) functional group, in particular, is instrumental in the synthesis of diverse heterocyclic compounds and their derivatives have demonstrated a broad spectrum of biological activities. nih.gov

The synthesis of heterocyclic compounds using carbothioamide derivatives has been extensively explored. For instance, substituted thiobiureas are key starting materials for various organic heterocyclic ring systems. fit.eduumich.edu The heterocyclization of compounds like 1,4- and 2,4-disubstituted thiosemicarbazides has also been reported. fit.edu Thiocarbohydrazide derivatives, in particular, have gained significant attention for their application in the synthesis of heterocyclic compounds and transition metal complexes. fit.eduresearchgate.net The versatility of carbothioamides allows for the creation of complex molecular architectures, including fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

Historical Context and Evolution of Research on Aminopyridine Carbothioamides

Research into aminopyridine carbothioamides is an extension of the broader fields of pyridine and thioamide chemistry. The initial interest in pyridine compounds dates back to the 19th century with their isolation and structural elucidation. ijpsonline.com The development of synthetic methodologies for pyridine derivatives in the 20th century opened up avenues for creating a vast library of compounds with diverse functionalities.

The exploration of thioamides and their role in heterocyclic synthesis also has a rich history, with early work focusing on their fundamental reactivity. The combination of the aminopyridine scaffold with the carbothioamide functional group likely emerged from the desire to create novel molecular frameworks with unique biological properties. The synthesis of such compounds often involves the reaction of an aminopyridine with a thiocarbonyl-transfer reagent. Over time, research has evolved from simple synthesis and characterization to more focused investigations into their potential applications, driven by advances in analytical techniques and a deeper understanding of structure-activity relationships.

Scope and Academic Research Focus on 2-Aminopyridine-3-carbothioamide

The chemical compound this compound is recognized as a versatile small molecule scaffold in chemical research. biosynth.com Academic research on this specific molecule and its derivatives is multifaceted, with a significant focus on its utility as a building block in the synthesis of more complex heterocyclic systems. The presence of three reactive centers—the 2-amino group, the 3-carbothioamide group, and the pyridine nitrogen—allows for a variety of chemical transformations and derivatizations.

A primary area of investigation is its application in medicinal chemistry. Researchers explore the synthesis of novel compounds derived from this compound and evaluate their potential as therapeutic agents. Another significant research direction is its use in the development of new synthetic methodologies. The unique reactivity of this scaffold can be exploited to create efficient and atom-economical routes to valuable chemical entities. Furthermore, the coordination chemistry of this compound with various metal ions is an active area of research, with potential applications in catalysis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTFWTHGGXGSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627156 | |

| Record name | 2-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-05-7 | |

| Record name | 2-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminopyridine 3 Carbothioamide and Analogues

Established Synthetic Routes to 2-Aminopyridine-3-carbothioamide

Established methods for the synthesis of this compound typically rely on a two-step approach. This involves the initial synthesis of a stable precursor molecule, such as 2-aminopyridine-3-carbonitrile or 2-aminopyridine-3-carboxamide (B84476), followed by a thionation reaction to yield the desired carbothioamide.

Precursor Compounds and Reaction Conditions

The synthesis of the key precursor, 2-aminopyridine-3-carbonitrile, is often achieved through a one-pot multicomponent reaction. A common approach involves the condensation of a ketone or aldehyde, malononitrile, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). This method is versatile and allows for the preparation of a wide range of substituted 2-aminopyridine (B139424) derivatives.

For instance, the reaction of an aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate can be heated under solvent-free conditions or in the presence of a catalyst to afford the corresponding 2-amino-3-cyanopyridine (B104079). researchgate.net

The alternative precursor, 2-aminopyridine-3-carboxamide (also known as 2-aminonicotinamide), can be synthesized through the hydrolysis of 2-aminopyridine-3-carbonitrile or by other routes, such as the reaction of ethyl nicotinate (B505614) with ethylenediamine (B42938) followed by further transformations. prepchem.com

Once the precursor is obtained, the carbothioamide is generated through thionation. A widely used reagent for this transformation is Lawesson's reagent, which effectively converts the carbonyl group of the amide into a thiocarbonyl group. Alternatively, the nitrile group of 2-aminopyridine-3-carbonitrile can be converted to a thioamide by reaction with hydrogen sulfide (B99878) or other sulfur-transfer reagents.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Precursors

| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | TBBDA or PBBS | Solvent-free | 100 °C | Good to excellent | researchgate.net |

| Ketone, Malononitrile, Ammonium Acetate | Various catalysts | Various | Various | - | - |

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide PBBS: Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

Reaction Mechanisms and Pathways

The formation of the 2-aminopyridine ring via the multicomponent reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate is thought to proceed through a series of condensation and cyclization steps. The reaction likely initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of the ketone. Subsequent cyclization involving the ammonium ion and elimination of water leads to the formation of the dihydropyridine (B1217469) intermediate, which then aromatizes to the final 2-aminopyridine product.

The thionation of the 2-aminopyridine-3-carboxamide precursor using Lawesson's reagent involves a nucleophilic attack of the amide oxygen onto the phosphorus of the reagent, followed by a sequence of rearrangements that ultimately replace the oxygen atom with a sulfur atom.

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 2-aminopyridine derivatives.

Multicomponent Reactions (MCRs) in Carbothioamide Synthesis

Multicomponent reactions are a cornerstone of modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of 2-amino-3-cyanopyridine precursors is a prime example of the successful application of MCRs. researchgate.net These one-pot reactions allow for the rapid assembly of complex molecules from simple and readily available starting materials, avoiding the need for isolation of intermediates.

Catalyst-Free and Environmentally Benign Protocols

Efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous catalysts and solvents. For the synthesis of 2-amino-3-cyanopyridine derivatives, solvent-free reaction conditions have been successfully employed, often involving heating the neat reactants. researchgate.net These methods not only reduce environmental impact but can also simplify the work-up procedure. Furthermore, the use of water as a solvent is being explored in related heterocyclic syntheses, which represents a significant step towards a more sustainable chemical process.

Derivatization Strategies of this compound

The this compound scaffold possesses several reactive sites that can be targeted for derivatization to create a library of analogues for various applications. The primary amino group at the 2-position can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The nitrogen atom of the pyridine (B92270) ring can be N-oxidized or quaternized. The carbothioamide group itself is reactive and can participate in cyclization reactions to form various five- or six-membered heterocyclic rings, such as thiazoles or thiadiazoles. For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized by condensing the corresponding aldehyde with thiosemicarbazide (B42300), highlighting a potential route for modifying the carbothioamide moiety. nih.gov

Modifications at the Amine Group

The 2-amino group on the pyridine ring is a key site for structural diversification. Standard amine chemistry can be employed to introduce a variety of functional groups, thereby modulating the electronic and steric properties of the molecule. Common modifications include acylation and sulfonylation.

Acylation of the 2-amino group can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. This reaction leads to the formation of N-acyl-2-aminopyridine-3-carbothioamide derivatives. Similarly, sulfonylation using sulfonyl chlorides yields the corresponding N-sulfonylated products. researchgate.net These reactions are fundamental in medicinal chemistry for altering properties like solubility and bioavailability.

Another significant modification involves the reaction of the 2-aminopyridine moiety to form fused heterocyclic systems. For instance, condensation of 2-aminopyridine with α-haloketones is a well-established method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This transformation involves the nucleophilic attack of the endocyclic pyridine nitrogen followed by cyclization with the exocyclic amino group, representing a powerful strategy for creating more complex molecular architectures.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminopyridine | Benzene sulfonyl chloride | N-Sulfonylated aminopyridine | researchgate.net |

| 2-Aminopyridine | α-Bromoacetophenone | Imidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine-3-sulfonyl chloride | Tertiary amines | Sulfonylethenamine | researchgate.net |

Transformations of the Carbothioamide Functionality

The carbothioamide group, in conjunction with the adjacent 2-amino group, serves as a versatile synthon for the construction of various fused heterocyclic systems. These cyclocondensation reactions are among the most important transformations of the this compound scaffold.

A primary example is the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological interest. This is typically achieved through a reaction analogous to the Gewald synthesis, where this compound or its corresponding nitrile (2-amino-3-cyanopyridine) is treated with α-halo ketones, α-haloesters, or α-haloacetamides. nih.govresearchgate.net The reaction proceeds via S-alkylation of the thioamide (or its in situ generated equivalent from the nitrile and a sulfur source) followed by intramolecular cyclization of the enamine onto the carbonyl or nitrile group of the alkylating agent, and subsequent tautomerization.

Another key transformation is the formation of pyrido[2,3-d]pyrimidines. These bicyclic systems can be synthesized by reacting 2-amino-3-cyanopyridine with formamide (B127407), which serves as a source of the additional carbon and nitrogen atoms required to form the pyrimidine (B1678525) ring. researchgate.netmdpi.com This reaction highlights the utility of the o-amino-nitrile functionality as a building block for more complex heterocycles. The carbothioamide can undergo similar cyclizations with appropriate reagents. For example, direct cyclization of o-aminonicotinonitrile with an acylation or thioacylation agent can afford the desired pyrido[2,3-d]pyrimidine. rsc.org

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 4-Aryl-3-cyano-pyridine-2(1H)-thione | Chloroacetamide | 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) | researchgate.net |

| 2-Amino-3-cyanopyridine derivatives | Formamide | Pyrido[2,3-d]pyrimidines | mdpi.com |

| 3-Cyanopyridin-2-thiol | α-Halo ketones/esters | 3-Aminothieno[2,3-b]pyridines | nih.gov |

| 2-Amino-3-cyanopyridine | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | N'-(3-cyano-pyridin-2-yl)-N,N-dimethylformimidamide | scielo.br |

Substitutions on the Pyridine Ring

The introduction of various substituents onto the pyridine ring of this compound is most effectively accomplished during the synthesis of its precursor, 2-amino-3-cyanopyridine. A powerful and widely used method is the one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. researchgate.netmdpi.com

This reaction allows for significant structural diversity. The choice of the starting aldehyde determines the substituent at the 4-position of the pyridine ring, while the ketone dictates the substituents at the 5- and 6-positions. A broad range of aromatic and heteroaromatic aldehydes, as well as various acetophenones or cyclic ketones, can be utilized, leading to a library of diversely substituted 2-amino-3-cyanopyridines. mdpi.comnih.govnih.gov These nitrile derivatives can then be converted to the target 2-aminopyridine-3-carbothioamides through established methods, such as reaction with hydrogen sulfide in the presence of a base. This approach provides a modular and efficient route to analogues with tailored substitution patterns on the core pyridine ring.

| Aldehyde (R¹CHO) | Ketone (R²-CO-R³) | Catalyst/Conditions | Resulting Substitution Pattern (on Pyridine Ring) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Na₂CaP₂O₇, 80°C, solvent-free | 4-Phenyl, 6-phenyl | mdpi.com |

| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇, 80°C, solvent-free | 4-(4-Chlorophenyl), 6-phenyl | mdpi.com |

| 4-Methoxybenzaldehyde | 4-Methylacetophenone | Na₂CaP₂O₇, 80°C, solvent-free | 4-(4-Methoxyphenyl), 6-(4-methylphenyl) | mdpi.com |

| 4-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇, 80°C, solvent-free | 4-(4-Nitrophenyl), 5,6-Tetramethylene | mdpi.com |

| Various aromatic aldehydes | Acetophenone or 4-bromoacetophenone | Ethanol, reflux | Variously substituted 4-aryl, 6-aryl | researchgate.net |

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Databases

A comprehensive search of scientific literature and chemical databases has revealed a lack of published experimental data for the spectroscopic and structural elucidation of the compound This compound . Despite the user's request for a detailed article covering its analytical characterization, the necessary research findings to populate the specified sections are not publicly available.

The intended article was to be structured around an advanced analysis of the compound, including:

Vibrational Spectroscopy: Detailed examination of Fourier Transform Infrared (FT-IR) and Raman spectra to identify key functional groups and their characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth analysis of ¹H NMR chemical shifts and coupling constants, ¹³C NMR resonance assignments, and correlations from two-dimensional NMR techniques (COSY, HMQC, HMBC) to confirm the precise molecular structure.

Searches for this specific molecule consistently returned information on analogous compounds such as 2-aminopyridine-3-carboxamide (the oxygen-containing equivalent), 2-aminopyridine-3-carboxylic acid researchgate.net, 2-amino-3-cyanopyridine nih.gov, and the parent molecule 2-aminopyridine itself. While these related structures have been characterized in various studies ajol.inforesearchgate.netbeilstein-journals.org, the data is not transferable to the thioamide derivative requested. The substitution of the carbonyl oxygen in the carboxamide with a sulfur atom to form a carbothioamide group significantly alters the electronic and steric properties of the molecule, which would lead to distinct and non-interchangeable spectroscopic signatures.

Without primary sources detailing the synthesis and subsequent characterization of this compound, it is not possible to provide the scientifically accurate data tables and in-depth discussion required for the requested article. The creation of such content would be speculative and would not meet the standard of a factual, research-based report.

Therefore, the article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the foundational scientific data.

Despite comprehensive searches for experimental data on "this compound" (CAS Number: 42242-05-7), specific research findings for the advanced spectroscopic and structural analysis as requested in the outline are not available in the public domain. Detailed, published data on the High-Resolution Mass Spectrometry (HRMS), specific fragmentation patterns, Electronic Absorption Spectroscopy (UV-Vis), and X-ray crystallography for this particular compound could not be located.

Therefore, it is not possible to generate the article with the required scientifically accurate and detailed research findings for each specified subsection. The information available is primarily limited to supplier catalogues and data for analogous compounds, which falls outside the strict scope of the user's request to focus solely on this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Aminopyridine 3 Carbothioamide

X-ray Crystallography for Solid-State Structure

Tautomeric Forms and Conformational Analysis in the Solid State

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific experimental or theoretical studies focused on the tautomeric forms and conformational analysis of 2-Aminopyridine-3-carbothioamide in the solid state. While research has been conducted on structurally related compounds, such as 2-aminopyridine (B139424) derivatives and other thioamides, direct crystallographic or advanced spectroscopic data for this compound is not present in the accessible literature.

The study of tautomerism in molecules containing both amino and thioamide functionalities is crucial for understanding their chemical reactivity, physical properties, and potential biological activity. Thioamides, in general, can exist in equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing a C-S single bond and a C=N double bond). Similarly, the 2-aminopyridine moiety can exhibit tautomerism involving the exocyclic amino group and the ring nitrogen.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is equally important. For this compound, the orientation of the carbothioamide group relative to the pyridine (B92270) ring would be a key conformational feature.

Without experimental data from techniques such as X-ray crystallography or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, any discussion of its specific tautomeric and conformational preferences in the solid state would be purely speculative. Such analyses rely on precise bond length and angle measurements, as well as the observation of intermolecular interactions like hydrogen bonding, which are only obtainable through empirical investigation.

Therefore, due to the lack of published research, detailed findings and data tables concerning the solid-state structure of this compound cannot be provided at this time. Further experimental work is required to elucidate these fundamental structural characteristics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 2-Aminopyridine-3-carbothioamide, these studies have primarily employed Density Functional Theory (DFT) and ab initio methods to map its electronic landscape.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like this compound. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a commonly used method in conjunction with various basis sets. These calculations provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties.

Studies on analogous 2-aminopyridine (B139424) derivatives have demonstrated the utility of DFT in predicting molecular geometries and vibrational frequencies with a high degree of accuracy when compared to experimental data. For instance, research on 2-amino-3-nitropyridine (B1266227) utilized the B3LYP method with the 6-311++G(d,p) basis set to achieve good agreement with experimental X-ray diffraction data for bond lengths and angles.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to study related pyridine (B92270) compounds. Methods such as Møller–Plesset perturbation theory (MP2) provide a higher level of theory for capturing electron correlation effects.

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. For molecules containing sulfur and nitrogen, polarized and diffuse functions are often included to better describe the electron distribution around these heteroatoms. Common basis sets employed in studies of similar molecules include Pople-style basis sets like 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets such as cc-pVTZ. The selection of the basis set represents a trade-off between computational cost and the desired accuracy of the results. For example, a study on 2-amino-3-methylpyridine (B33374) and 2-amino-4-methylpyridine (B118599) used both MP2 and B3LYP methods with 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p) basis sets to investigate their structure and vibrational spectra. researchgate.net

Molecular Geometry Optimization and Conformations

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Computational methods are instrumental in determining the most stable conformations and exploring potential isomeric forms.

Tautomerism and Isomeric Preferences (e.g., Thione-Thiol Tautomerism)

A key structural feature of this compound is the potential for thione-thiol tautomerism. The carbothioamide group (-C(=S)NH2) can exist in equilibrium with its thiol tautomer (-C(SH)=NH). Computational studies on related thione-containing heterocyclic compounds have shown that the thione form is generally the more stable tautomer.

For instance, a computational study on the tautomerization of 2-aminopyridine derivatives using the B3LYP/6-311++G(d,p) method revealed that the canonical amino form is significantly more stable than its imino tautomers. researchgate.net In the case of this compound, the equilibrium between the thione and thiol forms is a critical aspect of its chemistry. Theoretical calculations on similar systems, such as 1-(pyridinecarbonyl)-4-substituted thiosemicarbazides, have confirmed the predominance of the thione tautomer. researchgate.netnih.gov

Table 1: Calculated Relative Energies of 2-Aminopyridine Tautomers (Illustrative Example)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| Canonical Amino Form | B3LYP/6-311++G(d,p) | 0.00 | researchgate.net |

| Imino Tautomer 1 | B3LYP/6-311++G(d,p) | 13.60 | researchgate.net |

| Imino Tautomer 2 | B3LYP/6-311++G(d,p) | 16.36 | researchgate.net |

Note: This data is for 2-amino-4-methylpyridine and serves as an illustrative example of the relative stability of tautomeric forms in aminopyridine systems.

Conformational Analysis of the Carbothioamide Moiety

Reactivity Descriptors and Frontier Molecular Orbitals (FMO)

The reactivity of a molecule can be predicted by analyzing its electronic properties. Reactivity descriptors derived from DFT calculations and the analysis of frontier molecular orbitals (FMOs) are particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive species.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Pyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.65 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap | 4.83 |

| Chemical Potential (μ) | -4.235 |

| Hardness (η) | 2.415 |

| Electrophilicity (ω) | 3.70 |

Note: This data is for Quinoline (Benzo[b]Pyridine) and serves as an illustrative example of the types of reactivity descriptors calculated from FMO energies.

HOMO-LUMO Energy Gap and Chemical Hardness/Softness

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. amazonaws.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as it is energetically more favorable to remove an electron from the HOMO or add one to the LUMO. amazonaws.comresearchgate.net

Chemical hardness (η) and softness (S) are additional reactivity descriptors derived from the HOMO and LUMO energies. researchgate.net Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. researchgate.net

For this compound, the HOMO-LUMO energy gap and related parameters provide insights into its potential for charge transfer interactions within the molecule, which can be linked to its biological activity. scirp.org

Table 1: Theoretical HOMO-LUMO Energy Gap and Related Chemical Reactivity Descriptors

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | |

| Chemical Hardness (η) | Data not available | |

| Chemical Softness (S) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential, typically color-coded, where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

The MEP map of a molecule can provide valuable information about its chemical reactivity and intermolecular interactions. nih.gov For instance, the negative potential regions are associated with the lone pairs of electronegative atoms and are likely sites for protonation and coordination with electrophiles. Conversely, positive potential regions, often found around hydrogen atoms attached to electronegative atoms, are prone to nucleophilic attack. The shape and extent of these potential regions can influence how the molecule interacts with other molecules, including biological targets. researchgate.netresearchgate.net

Simulation of Spectroscopic Properties

Computational methods are also employed to simulate the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical IR and Raman Spectra Prediction

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. humanjournals.com This simulated spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions. nih.gov

The process often involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies may be scaled by a factor to better match the experimental data, accounting for anharmonicity and other effects not fully captured by the theoretical model. humanjournals.com This combined experimental and theoretical approach provides a more detailed and reliable interpretation of the vibrational spectra. core.ac.uk

Computed UV-Vis Absorption Maxima and Comparison with Experimental Data

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules, which are observed in the ultraviolet-visible (UV-Vis) region. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (a measure of the transition probability). scirp.org

By comparing the computed UV-Vis absorption maxima with the experimentally measured spectrum, researchers can gain a deeper understanding of the electronic structure and the nature of the electronic transitions occurring within the molecule. researchgate.net Discrepancies between the calculated and experimental data can arise from factors such as solvent effects and the limitations of the computational method. physchemres.org Nevertheless, the theoretical calculations are a valuable tool for interpreting and assigning the bands observed in the experimental UV-Vis spectrum.

Table 2: Comparison of Computed and Experimental UV-Vis Absorption Maxima

| Transition | Computed λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic and Electrophilic Attack Sites on the Molecule

The 2-aminopyridine-3-carbothioamide molecule presents a rich landscape of nucleophilic and electrophilic centers, which dictates its reaction pathways.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the exocyclic amino group (-NH₂), and the sulfur atom of the carbothioamide group (-CSNH₂). The nitrogen atom of the carbothioamide can also act as a nucleophile under certain conditions. The exocyclic amino group enhances the electron density of the pyridine ring, increasing the nucleophilicity of the ring nitrogen.

Electrophilic Sites: The principal electrophilic center is the carbon atom of the carbothioamide group. This carbon is bonded to both an electron-withdrawing sulfur atom and a nitrogen atom, making it susceptible to attack by nucleophiles. The pyridine ring itself, while generally electron-rich due to the amino group, can be attacked by potent nucleophiles at positions 4 and 6.

The distribution of these reactive sites allows for a diverse range of chemical transformations, particularly in the synthesis of fused heterocyclic systems.

Reactions Involving the Amine and Carbothioamide Groups

The adjacent amino and carbothioamide groups are the primary drivers of the compound's synthetic utility, readily participating in condensation and cyclization reactions.

The amino group of this compound can undergo condensation reactions with various carbonyl compounds. For instance, reactions with aldehydes or ketones can form Schiff bases. researchgate.net These condensation products are often not isolated but serve as reactive intermediates for subsequent cyclization steps. Unexpected condensation products have also been observed when reacting the parent 2-aminopyridine (B139424) with compounds like barbituric acids in DMF, suggesting complex, Mannich-type reaction pathways can occur. scielo.org.mx

The true synthetic power of this compound lies in its ability to undergo cyclization reactions to yield a variety of fused heterocycles. The ortho-positioning of the nucleophilic amino group and the versatile carbothioamide moiety allows for annulation of new rings onto the pyridine core.

A prominent example is the synthesis of thieno[2,3-b]pyridines . This transformation, known as the Gewald reaction, typically involves the reaction of the starting thioamide with α-halo ketones, α-halo esters, or other reagents containing a reactive methylene (B1212753) group. The reaction proceeds through an initial S-alkylation of the carbothioamide followed by an intramolecular condensation involving the 2-amino group, which attacks an electrophilic carbon to close the thiophene (B33073) ring. nih.govmdpi.com This methodology is a cornerstone for creating thieno[2,3-b]pyridine (B153569) scaffolds, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Similarly, reaction with appropriate bifunctional reagents can lead to other fused systems. For example, diazotization of the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (a derivative of the title compound) leads to the formation of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines, demonstrating the cyclization potential of an amino group adjacent to a carboxamide. semanticscholar.org This highlights the general strategy where the 2-amino group acts as the key nucleophile for ring closure.

The carbothioamide group can be chemically transformed into other important functional groups, further expanding the synthetic utility of the molecule.

Conversion to Carboxamides: The thioamide can be converted to its corresponding oxygen analog, 2-aminopyridine-3-carboxamide (B84476) (2-aminonicotinamide), through methods such as oxidative hydrolysis. nih.govsigmaaldrich.com This transformation is valuable as it allows access to a different class of derivatives while retaining the core structure.

Conversion to Nitriles: The carbothioamide can be dehydrated to form a nitrile group, yielding 2-amino-3-cyanopyridine (B104079). This conversion is a common strategy in heterocyclic chemistry to create precursors for further reactions, as the cyano group is a versatile handle for synthesis. nih.govsemanticscholar.orgscispace.comumich.edunih.gov 2-Amino-3-cyanopyridines are themselves important building blocks for a variety of fused pyridine systems. nih.gov

Role as a Versatile Synthetic Building Block (Synthon)

Due to its multiple, strategically placed reactive sites, this compound is considered a powerful synthon in organic synthesis. semanticscholar.orgresearchgate.net A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this case, the molecule acts as a pre-packaged unit containing the necessary functionalities to construct more complex polycyclic structures.

The primary application of this compound as a synthon is in the construction of fused five- and six-membered heterocyclic rings. nih.govnih.govias.ac.in

Table 1: Heterocyclic Rings Synthesized from this compound and its Analogs

| Fused Ring System | Ring Size | Key Reagents | Resulting Scaffold | Citations |

|---|---|---|---|---|

| Thiophene | Five | α-Halo ketones, α-halo esters | Thieno[2,3-b]pyridine | nih.govmdpi.com |

| Pyrimidine (B1678525) | Six | Urea (B33335), Thiourea (from chalcone (B49325) intermediate) | Pyrimido[4',5':4,5]thieno[2,3-b]pyridine | mdpi.comresearchgate.net |

| 1,2,3-Triazine | Six | Nitrous acid (diazotization) | Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine | semanticscholar.org |

As shown in the table, the reaction with α-halocarbonyl compounds reliably produces the five-membered thiophene ring fused to the pyridine core. nih.govmdpi.com Furthermore, derivatives of this molecule can be elaborated into six-membered rings. For example, by first reacting with chalcones and then cyclizing with urea or thiourea, fused pyrimidine rings can be constructed. researchgate.net The synthesis of fused triazines via diazotization further underscores the versatility of the amino group in forming six-membered heterocycles. semanticscholar.org

Annulation Reactions and Polyfunctionalized Heterocyclic Compounds

This compound is a versatile precursor in the synthesis of a variety of polyfunctionalized heterocyclic compounds through annulation reactions. The presence of the amino and carbothioamide groups in a 1,2-relationship on the pyridine ring allows for cyclization reactions with various electrophilic reagents to construct fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the resulting fused pyridine scaffolds, such as thieno[2,3-b]pyridines and pyrimido[4,5-b]pyridines.

A prominent annulation reaction involving this compound is the Gewald reaction, which leads to the formation of thieno[2,3-b]pyridine derivatives. This reaction typically involves the condensation of the starting material with α-halocarbonyl compounds or activated acetylenes in the presence of a base. The reaction proceeds through an initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused thieno[2,3-b]pyridine ring system.

The general mechanism for the Gewald reaction with an α-halocarbonyl compound can be outlined as follows:

Deprotonation of the thioamide by a base.

Nucleophilic attack of the resulting thiolate on the α-carbon of the halo-carbonyl compound, displacing the halide.

Intramolecular cyclization through the attack of the enolate, formed from the deprotonated α-carbon of the attached carbonyl compound, onto the amino group.

Dehydration to form the final, stable aromatic thieno[2,3-b]pyridine.

Detailed research findings have demonstrated the utility of this approach in generating a library of substituted thieno[2,3-b]pyridines. The substituents on the resulting heterocyclic system are determined by the nature of the α-halocarbonyl compound used in the reaction.

Table 1: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

| Reactant 1 | Reactant 2 (α-Halocarbonyl) | Base | Solvent | Product |

| This compound | 2-Chloroacetamide | Potassium Hydroxide | DMF | 3-Aminothieno[2,3-b]pyridine-2-carboxamide |

| This compound | N-Aryl-2-chloroacetamide | Potassium Hydroxide | DMF | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides |

| This compound | Ethyl 2-chloroacetate | Sodium Ethoxide | Ethanol | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |

| This compound | 3-Chloropentane-2,4-dione | Sodium Hydroxide | Ethanol | 1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethan-1-one |

Furthermore, this compound can be utilized in the synthesis of pyrimido[4,5-b]pyridines. These are typically formed through reactions with reagents containing a dicarbonyl or equivalent functionality, such as β-ketoesters or malonic acid derivatives, often in the presence of a catalyst or under thermal conditions. The reaction involves the condensation of the amino group and the carbothioamide moiety with the two electrophilic centers of the reagent to form the fused pyrimidine ring.

For instance, the reaction with diethyl malonate can proceed through an initial acylation of the amino group, followed by an intramolecular cyclization involving the thioamide. Alternatively, reaction with formamide (B127407) can lead to the formation of a pyrimidinethione derivative. mdpi.com

Table 2: Synthesis of Pyrimido[4,5-b]pyridine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Diethyl malonate | Reflux in Dowtherm A | Pyrimido[4,5-b]pyridine-4,6-dione |

| This compound | Formamide | Reflux | Pyrimido[4,5-b]pyridine-4-thione |

| This compound | Ethyl cyanoacetate | Sodium Ethoxide / Ethanol | 4-Amino-6-thioxopyrimido[4,5-b]pyridin-5(6H)-one |

The reactivity of the synthesized polyfunctionalized heterocyclic compounds, such as 3-aminothieno[2,3-b]pyridines, allows for further functionalization. For example, the amino group can be acylated, diazotized, or used as a handle for the construction of even more complex fused heterocyclic systems, highlighting the synthetic utility of this compound as a starting material.

In-Depth Analysis of this compound Reveals Limited Coordination Chemistry Data

Consequently, a comprehensive article detailing its specific binding modes, the formation of mononuclear versus polynuclear complexes, and the synthesis and characterization of its complexes with transition metals such as Cu(II), Fe(II/III), Co(II), Ni(II), and Ag(I) cannot be constructed based on current, publicly accessible research data. Information regarding the specific spectroscopic signatures (IR, UV-Vis, NMR, Mass) of complexation or structural elucidation through methods like X-ray diffraction for this particular compound is also limited.

While extensive research exists for structurally related compounds, such as 2-aminopyridine, 2-aminopyridine-3-carboxylic acid, and various thiosemicarbazones, extrapolation of their chemical behaviors to this compound would be speculative. Adherence to strict scientific accuracy and the exclusion of data from analogous but distinct compounds prevents the generation of a detailed report as requested.

Further research into the coordination behavior of this compound is necessary to fully characterize its properties as a ligand and the nature of its metallic complexes. Without such foundational studies, a detailed discussion on the topics outlined remains an area for future scientific exploration.

Coordination Chemistry and Metal Complex Formation

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes derived from 2-Aminopyridine-3-carbothioamide and its analogues are of significant interest for their potential applications in catalysis and materials science. Techniques such as cyclic voltammetry are employed to probe the redox behavior of these compounds.

The redox behavior of metal complexes is a critical aspect of their electrochemical profile. While specific cyclic voltammetry data for this compound complexes are not extensively documented in readily available literature, insights can be drawn from structurally related compounds, such as the iron(III) and gallium(III) complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). nih.gov For these complexes, cyclic voltammetry is a key characterization technique used to understand their oxidation-reduction processes. nih.gov

Interactive Table: Electrochemical Data for Related Aminopyridine and Carbothioamide Metal Complexes

| Compound/Complex Family | Redox Process | Technique | Key Findings |

| Iron(III) and Gallium(III) complexes of Triapine | Metal and/or ligand-based redox events | Cyclic Voltammetry | Characterization of redox properties is crucial for understanding their biological activity. nih.gov |

| Cobalt(II) polypyridine complexes | Co(III)/Co(II) and Co(II)/Co(I) couples, ligand-based reduction | Cyclic Voltammetry | Exhibit multiple reversible redox events. |

| Nickel(II) bipyridine complexes | Two sequential 1e- reductions | Cyclic Voltammetry and Steady-State Voltammetry | The reduction potentials are closely spaced. |

Note: This table is illustrative and based on findings for structurally similar compounds due to the limited direct data on this compound complexes.

Theoretical Studies of Metal-Ligand Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the geometric and electronic structures of metal complexes, as well as the nature of the metal-ligand bonding.

DFT calculations are a powerful tool for predicting the three-dimensional structures of metal complexes and for understanding their electronic properties. For carbothioamide Schiff base metal complexes with Fe(III), Co(II), and Cu(II), DFT calculations using the B3LYP functional and LANL2DZ basis set have been employed to determine their geometries, which are often found to be distorted octahedral. nih.gov These calculations also provide information on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

For aminopyridine-based metal complexes, DFT has been used to study their molecular orbitals and to calculate quantum chemical parameters. ekb.eg These studies help in understanding the electronic transitions observed in UV-Vis spectra and provide a basis for interpreting the reactivity and stability of the complexes. ekb.eg

Interactive Table: Theoretical Data for Related Metal Complexes

| Complex Type | Computational Method | Calculated Properties |

| Carbothioamide Schiff base-phenanthroline ternary metal complexes | DFT (B3LYP/LANL2DZ) | Distorted octahedral geometries, HOMO-LUMO gaps, electrostatic potential. nih.gov |

| 4-aminopyridine transition metal complexes | DFT (DMOL3) | Frontier orbital energies, total and deformation density functions. ekb.eg |

| Carbothioamide metal (FeII and CrIII) complexes | DFT (B3LYP-D3/6-31+G(d)(LANL2DZ)) | Structural properties, electronic properties (Hirsfeld surface analyses, MEP maps). |

The analysis of the bonding between the metal center and the this compound ligand is crucial for understanding the stability of the resulting complexes. The nitrogen atom of the pyridine (B92270) ring and the sulfur and nitrogen atoms of the carbothioamide group are potential donor sites. The mode of coordination (monodentate, bidentate, or bridging) will significantly influence the stability and reactivity of the complex.

Theoretical studies on related systems, such as other aminopyridine complexes, have shown that the stability of the complexes can be correlated with calculated parameters like the HOMO-LUMO energy gap. scirp.org A larger energy gap is often associated with higher kinetic stability. The nature of the metal-ligand bond, whether predominantly electrostatic or covalent, can also be elucidated through bonding analysis techniques like Natural Bond Orbital (NBO) analysis. These analyses provide information on the charge transfer between the ligand and the metal, further explaining the stability of the complexes.

Molecular Recognition and Ligand Target Interactions Non Clinical Focus

Molecular Docking Studies

Prediction of Binding Modes with Biomolecular Targets (e.g., Enzymes, Proteins, DNA)

No specific molecular docking studies for 2-aminopyridine-3-carbothioamide have been found in the reviewed literature. Computational analyses are a cornerstone for predicting how a ligand might interact with a biological target, but such research on this particular compound is not publicly available.

Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

Without docking studies or crystal structures of this compound complexed with a target, a detailed description of its hydrogen bonding and hydrophobic interactions is purely speculative.

Structure-Activity Relationship (SAR) at the Molecular Level

Impact of Substituents on Molecular Interactions

No structure-activity relationship (SAR) studies focusing on this compound as a parent compound are available. SAR studies require the synthesis and biological evaluation of a series of related derivatives to determine how different substituents affect activity, and this work has not been published.

Design Principles for Modulating Binding Affinity

The principles for designing and modulating the binding affinity of this specific compound have not been established in the literature.

Mechanistic Insights into Enzyme Inhibition

There is no available information detailing the mechanisms by which this compound may inhibit enzymes.

Ribonucleotide Reductase Inhibition via Thiosemicarbazone Scaffold

Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and repair, making it a well-established target for anticancer therapies. Thiosemicarbazones are a class of compounds known for their potent RR inhibitory activity, which is primarily achieved through the chelation of the essential iron cofactor within the enzyme's active site.

While direct studies on thiosemicarbazone derivatives of this compound are not extensively documented in publicly available research, the closely related structural isomer, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, known as Triapine, is a potent RR inhibitor that has undergone clinical investigation. nih.govnih.govnih.gov Triapine's activity underscores the potential of the aminopyridine thiosemicarbazone scaffold in RR inhibition. nih.govnih.govnih.gov The mechanism of action involves the inactivation of the tyrosyl free radical in the R2 subunit of ribonucleotide reductase by chelating the ferric iron. nih.govnih.gov

The this compound structure serves as a valuable synthon for creating a library of thiosemicarbazone derivatives. By reacting the carbothioamide with various aldehydes or ketones, a diverse set of molecules can be generated. The resulting thiosemicarbazones would possess a tridentate N,N,S donor system, which is crucial for effective iron chelation. The specific substitutions on the pyridine (B92270) ring and the terminal nitrogen of the thiosemicarbazone moiety are expected to modulate the lipophilicity, cell permeability, and ultimately the inhibitory potency of these compounds against ribonucleotide reductase.

Table 1: Research Findings on Related Aminopyridine Thiosemicarbazone Derivatives

| Compound | Target | Key Findings | Reference |

| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | Ribonucleotide Reductase | Potent inhibitor with broad-spectrum antitumor activity. nih.gov Active against hydroxyurea-resistant cell lines. nih.gov | nih.govnih.govnih.gov |

| General Thiosemicarbazones | Ribonucleotide Reductase | Act as effective chelators of the iron cofactor in the R2 subunit of the enzyme. nih.govnih.gov | nih.govtmu.edu.tw |

c-Met Kinase Inhibition by Aminopyridine Carboxamide Derivatives

The c-Met kinase, a receptor tyrosine kinase, is a pivotal player in cell growth, migration, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Aminopyridine carboxamide derivatives have emerged as a promising class of c-Met kinase inhibitors.

The 2-aminopyridine (B139424) core, which is central to this compound, is a key hinge-binding motif in many potent c-Met kinase inhibitors. This scaffold facilitates critical hydrogen bond interactions with the hinge region of the kinase domain. The thioamide group of this compound can be readily converted to the corresponding carboxamide, providing a direct route to the synthesis of these inhibitors.

A study detailing the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors highlights the significance of this scaffold. tmu.edu.tw In this research, a series of derivatives were synthesized and evaluated, leading to the identification of a highly potent compound with an IC50 value of 0.022 μM. tmu.edu.tw Molecular modeling studies revealed that the 2-aminopyridine moiety anchors the inhibitor in the ATP-binding pocket, while the carboxamide linker allows for the introduction of various substituents that can optimize interactions with different regions of the active site. tmu.edu.tw The structure-activity relationship (SAR) studies emphasized the importance of the substituents on the amide nitrogen for achieving high potency and selectivity. tmu.edu.tw

Table 2: Inhibitory Activity of a Representative 2-Aminopyridine-3-Carboxamide (B84476) Derivative

| Compound | Target | IC50 (μM) | Cellular Activity | Reference |

| (S)-24o | c-Met Kinase | 0.022 | Dose-dependent inhibition of c-Met phosphorylation in EBC-1 cells | tmu.edu.tw |

DNA Binding and Interaction Studies

The interaction of small molecules with DNA can disrupt fundamental cellular processes like replication and transcription, leading to cytotoxic effects. The planar aromatic nature of the pyridine ring in this compound suggests its potential to interact with DNA, primarily through intercalation or groove binding.

Emerging Applications in Chemical and Materials Science

Precursors for Advanced Organic Materials

2-Aminopyridine-3-carbothioamide serves as a critical starting material for the synthesis of various heterocyclic compounds, most notably fused pyrimidine (B1678525) derivatives like thiazolopyrimidines. These resulting structures are considered advanced organic materials due to their significant biological and pharmaceutical activities. ias.ac.in The synthesis of these complex molecules often involves the reaction of the amino and thioamide groups of the precursor.

The primary application in this area is the synthesis of thiazolo[3,2-a]pyrimidines. This class of compounds is of great interest due to a wide range of pharmacological properties. The synthesis typically proceeds through cyclization reactions where the this compound core reacts with various reagents to form the fused ring system. For instance, reaction with α-haloketones or similar bifunctional reagents leads to the formation of the thiazolopyrimidine scaffold. These materials are investigated for their potential in drug development. ias.ac.innih.gov

| Precursor Reaction | Reagent Type | Resulting Material Class | Significance |

| Cyclocondensation | α-Haloketones | Thiazolo[3,2-a]pyrimidines | Forms the core of various biologically active compounds. ias.ac.in |

| Reaction with Hydrazine Hydrate | N/A | Pyrimidine carbohydrazides | Intermediates for further functionalization into sugar hydrazones and acyclic nucleosides. nih.gov |

| Reaction with Bromomalononitrile | Malononitrile Derivatives | Thiazolo[3,2-a]pyrimidine carboxylates | Building blocks for more complex heterocyclic systems. ias.ac.in |

Functional Ligands in Catalysis

The molecular structure of this compound makes it an excellent candidate for use as a functional ligand in catalysis. The pyridine (B92270) nitrogen atom, the amino group, and the sulfur atom of the thioamide group can all act as coordination sites for metal ions. This chelating ability allows it to form stable complexes with transition metals, which can then function as catalysts.

While direct catalytic applications of this compound complexes are an emerging area of research, the principles are well-established with structurally similar compounds. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a related ligand, forms catalytically relevant complexes with metals like iron(III) and gallium(III). nih.gov These complexes demonstrate how the pyridine and thiosemicarbazone moieties work together to bind the metal center, influencing its electronic properties and reactivity. nih.gov The coordination of such ligands can protect the metal from deactivation by cellular components and improve catalytic efficiency. nih.gov The insights gained from these related structures strongly suggest the potential of this compound to act as a versatile ligand in developing novel homogeneous catalysts.

| Metal Ion | Potential Ligand Coordination Sites | Resulting Complex Type | Potential Catalytic Application |

| Iron (Fe³⁺) | Pyridine Nitrogen, Thioamide Sulfur | [Fe(L)₂]⁺ type complex | Redox-based catalysis, bioorthogonal reactions. nih.gov |

| Gallium (Ga³⁺) | Pyridine Nitrogen, Thioamide Sulfur | [Ga(L)₂]⁺ type complex | Lewis acid catalysis, medicinal applications. nih.gov |

| Palladium (Pd²⁺) | Pyridine Nitrogen, Amino Group | Palladium-peptide type complex | Cross-coupling reactions (e.g., Suzuki-Miyaura), deprotection reactions. nih.gov |

Advanced Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal building block for such assemblies due to its capacity for forming multiple, specific intermolecular interactions.

The key features enabling its role in supramolecular chemistry are the hydrogen bond donor sites (the amino group and the N-H of the thioamide) and hydrogen bond acceptor sites (the pyridine nitrogen and the sulfur atom of the thioamide). These groups can engage in predictable hydrogen bonding patterns, such as the R²₂(8) loop, which is common in 2-aminopyridine (B139424) derivatives. mdpi.com These interactions guide the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of the pyridine ring also allows for π-π stacking interactions, which further stabilize the resulting supramolecular structures. nih.gov By modifying the pyridine ring or the thioamide group, chemists can fine-tune the interactions and control the architecture of the final assembly, leading to materials with specific functions, such as porous solids or liquid crystals.

| Supramolecular Interaction | Participating Functional Groups | Resulting Structural Motif |

| Hydrogen Bonding | Amino Group, Pyridine Nitrogen | R²₂(8) graph set motifs, 1D chains. mdpi.com |

| Hydrogen Bonding | Thioamide N-H, Thioamide C=S | Dimeric pairs, extended networks. |

| π-π Stacking | Pyridine Rings | Stacked columnar structures. nih.gov |

| van der Waals Interactions | Entire Molecule | Overall crystal packing and stability. nih.gov |

Future Research Directions and Outlook

Exploration of New Synthetic Methodologies

The development of efficient and sustainable synthetic methods is paramount to advancing the applications of 2-aminopyridine-3-carbothioamide and its derivatives. Future research will likely focus on several key areas:

Catalysis: The use of novel and reusable catalysts is a growing trend in organic synthesis. Nanostructured catalysts, such as Na2CaP2O7, have shown promise in the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com Future work will likely involve the discovery and application of other innovative catalytic systems to promote the synthesis of this compound-based structures.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible production methods.

Green Chemistry: A significant emphasis will be placed on developing environmentally benign synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of chemical synthesis.

Development of Advanced Spectroscopic Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational drug design and materials science applications. While standard techniques like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application of more advanced spectroscopic methods:

Solid-State NMR (ssNMR): For insoluble derivatives or for studying intermolecular interactions in the solid state, ssNMR can provide invaluable structural information.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry and ion mobility spectrometry can offer detailed insights into the fragmentation patterns and gas-phase structures of these molecules and their metal complexes. nih.gov

Linear-Dichroic Infrared Spectroscopy (IR-LD): This technique, particularly when combined with quantum chemical calculations, can provide detailed information about the orientation of specific functional groups within a molecule, aiding in the elucidation of structure-property relationships. bas.bg

Time-Resolved Spectroscopy: To understand the photophysical properties of fluorescent derivatives, time-resolved fluorescence and absorption spectroscopy can be employed to study excited-state dynamics and energy transfer processes.

The combination of these advanced techniques will provide a more complete picture of the molecular and electronic structure of this compound-based compounds, facilitating the design of molecules with tailored properties.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement experimental findings. For this compound, future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT methods will continue to be used to investigate the electronic properties, reactivity, and spectroscopic characteristics of this class of compounds. nih.gov These calculations can help in understanding reaction mechanisms, predicting reaction outcomes, and interpreting experimental spectra. nih.govbeilstein-journals.org

Molecular Docking and Dynamics Simulations: To explore the potential of this compound derivatives as therapeutic agents, molecular docking studies can predict their binding modes and affinities to biological targets. nih.govnih.gov Molecular dynamics simulations can then be used to study the stability of these interactions and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to guide the design of more potent and selective molecules.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates for further development while flagging potential liabilities early in the discovery process. nih.gov

Design of Novel Scaffolds Based on this compound

The versatility of the this compound core makes it an excellent starting point for the design of novel molecular scaffolds with diverse applications. Future research in this area will likely involve:

Heterocyclic Ring Fusion: The synthesis of new polyheterocyclic systems by fusing other rings onto the this compound framework can lead to compounds with unique three-dimensional structures and novel properties. researchgate.netnih.gov For example, the condensation of 2-aminopyridine (B139424) with various reagents can yield imidazole, pyrimidine (B1678525), and benzodiazepine (B76468) derivatives. researchgate.net

Macrocyclization: The incorporation of the this compound moiety into macrocyclic structures could lead to the development of new host molecules for molecular recognition or catalysts with unique selectivities.

Polymer Chemistry: The use of this compound as a monomer or functional unit in polymers could lead to the development of new materials with interesting thermal, optical, or electronic properties. For instance, it can be used as a reactant to synthesize organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. sigmaaldrich.com

Hydrogel Scaffolds: The incorporation of this compound into hydrogel scaffolds is a promising area, particularly for applications in regenerative engineering and tissue mimetic scaffolds. nih.gov

The development of these novel scaffolds will expand the chemical space accessible from this compound and open up new avenues for discovery.

Interdisciplinary Research Opportunities in Chemical Sciences

The diverse reactivity and potential applications of this compound create numerous opportunities for interdisciplinary research. Future collaborations between different fields of chemistry will be crucial for fully realizing the potential of this scaffold:

Medicinal Chemistry and Chemical Biology: The design and synthesis of new this compound derivatives with potential therapeutic activity will require close collaboration between synthetic chemists, medicinal chemists, and chemical biologists. acs.org This includes the exploration of their activity against various diseases, such as cancer and tuberculosis. nih.govacs.org

Materials Science: The development of new functional materials based on this compound, such as fluorescent probes, sensors, or organic electronics, will necessitate partnerships between synthetic chemists and materials scientists. beilstein-journals.org The pyridine (B92270) skeleton is essential for fluorescent compounds, and its properties can be enhanced by introducing different functional groups. beilstein-journals.org

Coordination Chemistry: The ability of this compound to act as a ligand for metal ions opens up possibilities for the synthesis of novel coordination complexes with interesting catalytic, magnetic, or optical properties. elsevierpure.comresearchgate.net This area of research will benefit from collaborations between inorganic and organic chemists.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and carbothioamide groups make this scaffold an excellent building block for the construction of self-assembled supramolecular architectures with potential applications in molecular recognition and nanotechnology.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements across a wide range of chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.